(+)-8-Methoxyisolariciresinol

Description

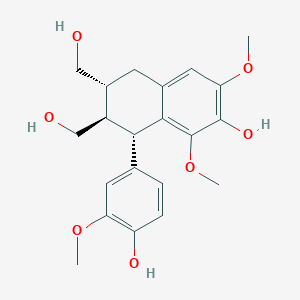

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRAJLPWRSLALC-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Analysis of (+)-8-Methoxyisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds recognized for their potential health benefits, including antioxidant and phytoestrogenic activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound. It further details experimental protocols for its extraction, isolation, and quantification, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is found in a variety of plant species, often alongside other well-known lignans (B1203133). Its distribution is primarily in the seeds, leaves, and wood of these plants. While extensive quantitative data for this specific lignan is not widely available in a consolidated format, known sources are summarized in Table 1. The concentrations of lignans can vary significantly based on factors such as plant cultivar, growing conditions, and harvesting time.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reported Presence |

| Linum usitatissimum (Flaxseed)[1] | Linaceae | Seeds | Present |

| Sesamum indicum (Sesame)[1] | Pedaliaceae | Seeds | Present |

| Canarium tonkinense | Burseraceae | Not Specified | Present |

| Euterpe oleracea (Açaí) | Arecaceae | Fruit Pulp | Present |

| Canarium album (Chinese White Olive) | Burseraceae | Fruit | Present |

Note: Quantitative yield or concentration data for this compound from these sources is not consistently reported in the surveyed literature. The presence is confirmed, but amounts are often not specified or are aggregated with other lignans.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the formation of a wide array of plant secondary metabolites, including lignins and other lignans.[2][3] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol.

Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by dirigent proteins and laccase or peroxidase enzymes, to form pinoresinol.[2] This is a key branching point in lignan biosynthesis. Pinoresinol is then sequentially reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). While the direct precursor to this compound is isolariciresinol (B191591), the pathway to isolariciresinol from secoisolariciresinol is not as clearly defined as other lignan transformations.

The final step in the formation of this compound is believed to be the regioselective methylation of the C8 hydroxyl group of (+)-isolariciresinol. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which utilizes S-adenosyl methionine (SAM) as a methyl donor. Plant OMTs are a large and diverse family of enzymes known to be involved in the biosynthesis of various secondary metabolites.[1][2]

Experimental Protocols

The isolation and quantification of this compound from plant matrices involve several key steps, including extraction, purification, and analysis. The following protocols are based on established methods for lignan analysis and can be adapted for this specific compound.

Extraction of Lignans from Plant Material

This protocol describes a general method for the extraction of lignans from dried plant material, such as seeds or leaves.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) or ethanol (B145695) (HPLC grade)

-

n-Hexane (for defatting, if necessary)

-

Ultrasonic bath or Soxhlet apparatus

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

-

Glassware (beakers, flasks)

Procedure:

-

Defatting (for oil-rich materials like seeds): a. Weigh a suitable amount of powdered plant material (e.g., 50 g). b. Suspend the powder in n-hexane (e.g., 250 mL) and stir for 1-2 hours at room temperature. c. Filter the mixture and discard the n-hexane fraction. d. Repeat the process 2-3 times to ensure complete removal of lipids. e. Air-dry the defatted plant material.

-

Extraction: a. Place the defatted (or non-oily) plant material in a flask. b. Add methanol or ethanol at a solid-to-solvent ratio of 1:10 (w/v). c. Ultrasonication Method: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. Repeat the extraction 2-3 times with fresh solvent. d. Soxhlet Method: Place the plant material in a thimble and perform continuous extraction with the chosen solvent for 6-8 hours.

-

Concentration: a. Combine the extracts from all repetitions. b. Filter the combined extract to remove any solid particles. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract. d. Dry the crude extract completely under vacuum.

Purification by Column Chromatography

Further purification of the crude extract can be achieved using column chromatography.

Materials:

-

Crude lignan extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of chloroform:methanol or ethyl acetate:hexane)

-

Fraction collector (optional)

-

TLC plates for monitoring fractions

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into the glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable staining reagent.

-

Pooling and Concentration: Combine the fractions containing the target compound (as determined by TLC comparison with a standard, if available) and concentrate using a rotary evaporator.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of lignans.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or PDA detector is required. An LC-MS system can be used for more sensitive and specific detection.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution using a mixture of (A) water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile (B52724) or methanol is common.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection Wavelength: Lignans generally show UV absorbance around 280 nm.

-

Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh the purified extract and dissolve it in a known volume of the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a lignan of growing interest due to its presence in various plant-based foods and medicinal herbs. This guide has outlined its known natural sources, proposed a detailed biosynthetic pathway, and provided adaptable experimental protocols for its extraction, purification, and quantification. Further research is warranted to establish a more comprehensive quantitative database of its occurrence in the plant kingdom and to fully elucidate the specific enzymes involved in its biosynthesis. The methodologies and information presented here provide a solid foundation for researchers to advance the study of this and other related bioactive lignans.

References

- 1. An Engineered Monolignol 4-O-Methyltransferase Depresses Lignin Biosynthesis and Confers Novel Metabolic Capability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating (+)-8-Methoxyisolariciresinol: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation of (+)-8-Methoxyisolariciresinol from plant extracts. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key experimental workflows for the successful purification of this bioactive lignan (B3055560).

Introduction

This compound is a naturally occurring lignan found in various plant sources, including flaxseeds and the leaves of Isatis indigotica (Folium isatidis). Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant scientific interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficient isolation of this compound is a critical step for further pharmacological investigation and drug development. This guide presents a consolidated overview of effective methodologies for its extraction and purification.

Data Presentation: Quantitative Analysis of Lignan Extraction

The yield of lignans from plant sources can vary significantly based on the plant material, extraction method, and solvent system employed. While specific yield data for this compound is not extensively reported across a wide range of sources, the following table summarizes representative yields of lignans from flaxseed, a common source of these compounds, to provide a comparative benchmark for extraction efficiency.

| Plant Source | Extraction Method | Solvent System | Lignan Yield | Reference |

| Flaxseed (Linum usitatissimum) | Microwave-Assisted Extraction | Water/Ethanol (B145695) (50/50) | Increased by 34.76% over classical methods | [1] |

| Flaxseed (Linum usitatissimum) | Ethanolic Extraction | 80% Ethanol | 0.12 g per 100 g of seeds | [2] |

| Defatted Flaxseed Flour | Supercritical Fluid Extraction (CO2) with Ethanol | Ethanol | 11.7 to 24.1 mg/g | [3] |

Spectroscopic Data for Structural Elucidation:

Following isolation, the structural confirmation of this compound is typically achieved through spectroscopic analysis. The following are characteristic spectral data for related lignans, which can be used as a reference for the identification of the target compound.

-

¹H-NMR (500 MHz, CDCl₃): Chemical shifts (δ) will be characteristic of the aromatic and aliphatic protons within the molecule.

-

¹³C-NMR (126 MHz, CDCl₃): Signals will correspond to the unique carbon environments in the structure.

-

Mass Spectrometry (ESI-MS): The mass-to-charge ratio (m/z) of the molecular ion peak will confirm the molecular weight of the compound.

Experimental Protocols

This section details a comprehensive protocol for the isolation and purification of this compound, primarily adapted from a patented method for its extraction from Folium isatidis. This can be modified for other plant sources with appropriate adjustments.

Plant Material Preparation and Enzymatic Hydrolysis

-

Homogenization: Air-dried and powdered plant material (e.g., Folium isatidis leaves) is homogenized to increase the surface area for extraction.

-

Enzymatic Treatment: The powdered material is suspended in an appropriate buffer, and a mixture of cellulase (B1617823) and pectinase (B1165727) is added. The suspension is incubated to break down cell walls and release the target compound. This step is particularly useful for releasing lignans that may be bound to the plant matrix.

Extraction

-

Solvent Extraction: The enzyme-treated plant material is subjected to extraction using a suitable solvent such as methanol, ethanol, or an alcohol-water mixture.

-

Negative Pressure Cavitation Enhanced Extraction: To improve extraction efficiency, negative pressure cavitation can be employed. This technique uses ultrasonic waves under negative pressure to create and collapse cavitation bubbles, disrupting cell structures and enhancing solvent penetration.

Purification

The crude extract is then subjected to a multi-step purification process to isolate this compound.

-

Macroporous Adsorption Resin Chromatography:

-

The crude extract is loaded onto a pre-equilibrated macroporous adsorption resin column.

-

The column is washed with water to remove sugars and other highly polar impurities.

-

Stepwise elution with increasing concentrations of ethanol (e.g., 30-35% and 50-60% ethanol) is performed to fractionate the extract. Fractions are collected and monitored by TLC or HPLC.

-

-

Gel Filtration Chromatography:

-

Fractions enriched with the target compound are pooled, concentrated, and dissolved in a minimal amount of 90% methanol.

-

The sample is loaded onto a gel filtration column (e.g., Toyopearl HW-40S).

-

Gradient elution is performed to separate compounds based on their molecular size. Fractions are collected and analyzed.

-

-

Crystallization:

-

Fractions containing pure this compound are combined and concentrated.

-

The residue is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to crystallize.

-

The resulting crystals are collected by filtration and dried to yield the pure compound.

-

Mandatory Visualizations

Experimental Workflow for Isolation

References

The Biosynthetic Pathway of (+)-8-Methoxyisolariciresinol in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-8-Methoxyisolariciresinol, a lignan (B3055560) of significant interest for its potential pharmacological activities, is a plant-derived secondary metabolite. Its biosynthesis is an intricate process originating from the general phenylpropanoid pathway. This technical guide delineates the current understanding of the biosynthetic route to this compound, providing a comprehensive overview of the key enzymatic steps, intermediate compounds, and regulatory aspects. While the complete enzymatic cascade has been largely elucidated for core lignan structures, the specific terminal methylation leading to this compound is an area of ongoing investigation. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the pathway to facilitate further research and drug development efforts in this field.

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds synthesized by plants, many of which exhibit promising biological activities.[1] this compound is a specific lignan that has garnered attention for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering approaches to enhance its production in plants or for developing chemoenzymatic synthesis strategies.[2] This guide provides an in-depth look at the known and putative steps involved in the formation of this compound, starting from the primary precursor, L-phenylalanine.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be divided into three major stages:

-

The General Phenylpropanoid Pathway: This well-established pathway converts L-phenylalanine into monolignols, the primary building blocks of lignans and lignin.[1]

-

Dimerization and Initial Reductions: Two monolignol units are coupled to form the foundational lignan structure, which then undergoes a series of reductions.

-

Tailoring Reactions: The core lignan scaffold is further modified, including the crucial O-methylation step, to yield this compound.

The General Phenylpropanoid Pathway

The pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) , lead to the formation of ferulic acid. Ferulic acid is then activated to its CoA-ester by 4-coumarate:CoA ligase (4CL) . The resulting feruloyl-CoA is reduced twice, first by cinnamoyl-CoA reductase (CCR) to coniferaldehyde (B117026) and then by cinnamyl alcohol dehydrogenase (CAD) to produce the key monolignol, (+)-coniferyl alcohol.[3]

Dimerization to Pinoresinol and Subsequent Reductions

The pivotal step in lignan biosynthesis is the stereospecific dimerization of two molecules of (+)-coniferyl alcohol to form (+)-pinoresinol. This reaction is mediated by a dirigent protein (DIR) and an oxidizing agent, typically a laccase or peroxidase .[1] The dirigent protein guides the coupling of the coniferyl alcohol radicals to ensure the correct stereochemistry.

Following its formation, (+)-pinoresinol undergoes two successive reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) . The first reduction yields (+)-lariciresinol, which is then further reduced to (+)-secoisolariciresinol.[4]

Formation of (+)-Isolariciresinol and the Putative Final Methylation

The pathway from (+)-secoisolariciresinol to (+)-isolariciresinol is less definitively characterized in all plant species but is a known conversion. The final and defining step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C-8 position of (+)-isolariciresinol. This reaction is hypothetically catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While OMTs with activity towards various lignan precursors have been identified, the specific enzyme responsible for this terminal methylation has not yet been definitively isolated and characterized.[5][6]

Quantitative Data

Quantitative data for the enzymes involved in lignan biosynthesis is crucial for understanding the pathway's flux and for metabolic engineering efforts. The following table summarizes representative kinetic data for key enzyme classes in the pathway. It is important to note that specific values can vary significantly between plant species and isoforms of the enzymes.

| Enzyme Class | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source |

| COMT | Caffeic acid | 5 - 100 | Not specified | Alfalfa |

| COMT | 5-hydroxyferulic acid | 0.25 - 100 | Not specified | Alfalfa |

| Lignan OMT | Matairesinol | Not specified | Not specified | Carthamus tinctorius |

| Resveratrol OMT | Resveratrol | Not specified | Not specified | Vitis vinifera |

Table 1: Representative Kinetic Data for O-Methyltransferases. Data sourced from studies on related enzymes.[5][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Putative Isolariciresinol 8-O-Methyltransferase

This protocol describes the general workflow for producing and purifying a candidate OMT enzyme for functional characterization.[9][10][11]

1. Cloning of the Candidate OMT Gene:

- Isolate total RNA from a plant tissue known to produce this compound.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frame of the candidate OMT gene using PCR with specific primers.

- Clone the PCR product into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).

2. Heterologous Expression in E. coli:

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- Desalt and concentrate the purified protein using ultrafiltration.

In Vitro Enzyme Assay for Isolariciresinol 8-O-Methyltransferase Activity

This assay is designed to determine the activity and substrate specificity of the purified OMT.[12][13][14]

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 5 mM MgCl₂

- 1 mM DTT

- 200 µM (+)-Isolariciresinol (substrate)

- 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

- 1-5 µg of purified OMT enzyme

- The final reaction volume is typically 50-100 µL.

2. Reaction Incubation:

- Incubate the reaction mixture at 30°C for 30-60 minutes.

- Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

3. Product Analysis:

- Centrifuge the reaction mixture to pellet any precipitated protein.

- Analyze the supernatant by reverse-phase HPLC or LC-MS.

- Separate the substrate and product using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

- Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

- Identify the product, this compound, by comparing its retention time and mass spectrum to an authentic standard.

4. Quantitative Analysis:

- Quantify the amount of product formed by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve.

- Determine kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated.

Visualizing the Pathway and Experimental Logic

Diagrams are essential for understanding the complex relationships in biosynthetic pathways and experimental workflows.

Figure 1: The biosynthetic pathway of this compound.

Figure 2: Experimental workflow for OMT characterization.

Conclusion and Future Directions

The biosynthetic pathway to the core lignan structure of (+)-isolariciresinol is relatively well understood, proceeding from the general phenylpropanoid pathway through the stereospecific dimerization of coniferyl alcohol and subsequent reductions. However, the final methylation step to produce this compound remains to be definitively elucidated. The identification and characterization of the specific O-methyltransferase responsible for this reaction is a key area for future research. The experimental protocols outlined in this guide provide a framework for isolating and functionally validating this putative enzyme. A complete understanding of the pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable lignans for pharmaceutical and nutraceutical applications.

References

- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and purification of mCherry-OPTN [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (+)-8-Methoxyisolariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) are of significant interest to the scientific community due to their potential antioxidant and biological activities. Understanding the mass spectrometric behavior of these compounds is crucial for their identification and characterization in complex matrices, which is a fundamental step in drug discovery and development. This guide provides a detailed overview of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound, based on the established fragmentation of structurally related lignans.

Predicted ESI-MS/MS Fragmentation Pathway

The proposed fragmentation cascade initiates with the deprotonated molecule, [M-H]⁻, at an m/z of 389. The fragmentation is characterized by cleavages within the central butanediol (B1596017) chain and losses of small neutral molecules.

A key fragmentation event is the homolytic cleavage of the C7-C8 or C7'-C8' bond, leading to the formation of benzylic radicals that can then be ionized. Another common pathway involves the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups. The additional methoxy (B1213986) group at the C8 position in this compound is expected to influence the fragmentation, potentially leading to unique product ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound in negative ion mode ESI-MS/MS. The relative abundance is a theoretical prediction based on the expected stability of the fragment ions.

| m/z | Proposed Formula | Description | Predicted Relative Abundance |

| 389.16 | C₂₁H₂₅O₇⁻ | [M-H]⁻ | High |

| 371.15 | C₂₁H₂₃O₆⁻ | [M-H-H₂O]⁻ | Moderate |

| 359.15 | C₂₀H₂₃O₆⁻ | [M-H-CH₂O]⁻ | Moderate |

| 341.14 | C₂₀H₂₁O₅⁻ | [M-H-CH₂O-H₂O]⁻ | Moderate |

| 193.08 | C₁₁H₁₃O₃⁻ | Cleavage of the C8-C8' bond | High |

| 179.07 | C₁₀H₁₁O₃⁻ | [193 - CH₂]⁻ | Low |

| 165.05 | C₉H₉O₃⁻ | [193 - C₂H₄]⁻ | Moderate |

| 151.04 | C₈H₇O₃⁻ | [165 - CH₂]⁻ | High |

Experimental Protocol: LC-ESI-MS/MS Analysis of Lignans

This protocol outlines a general method for the analysis of lignans like this compound using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.

1. Sample Preparation:

-

Plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

-

The extract is filtered and concentrated under reduced pressure.

-

The residue is redissolved in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm) is typically used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is common.

-

Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-36 min, 95-5% B; 36-40 min, 5% B.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 300-350 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

-

MS Scan Range: m/z 50-500 for MS1 and MS2 scans.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed ESI-MS/MS fragmentation pathway of this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

A Technical Guide to the Physical and Chemical Properties of (+)-8-Methoxyisolariciresinol

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (+)-8-Methoxyisolariciresinol, a naturally occurring lignan (B3055560). It is intended for researchers, scientists, and drug development professionals. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. Furthermore, it outlines generalized experimental protocols for its isolation and characterization and visualizes its primary mechanism of action through signaling pathway diagrams.

Chemical Identity and Structure

This compound is a polyphenolic compound belonging to the lignan class, predominantly found in various plant sources.[1] It is structurally related to other well-known lignans (B1203133) like isolariciresinol. For clarity, it is important to note that this compound is often referred to in literature and commercial listings by the synonym (+)-5-Methoxyisolariciresinol.

| Identifier | Value |

| IUPAC Name | (6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[][3] |

| Synonyms | (+)-5-Methoxyisolariciresinol, 5-Methoxy-(+)-isolariciresinol[][3] |

| CAS Number | 136082-41-2[1], 243141-26-6[][3] |

| Molecular Formula | C₂₁H₂₆O₇[1][3] |

| Molecular Weight | 390.4 g/mol [1][3] |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)[C@@H]2--INVALID-LINK--O)OC)CO">C@HCO[3] |

| InChI Key | JUJIQKRWLCSYQD-KPHUOKFYSA-N[][3] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development. The data, primarily from chemical supplier databases, is summarized below.

| Property | Value | Reference |

| Appearance | Powder | [] |

| Melting Point | 117-118°C | [] |

| Boiling Point | 602.4 ± 55.0°C (Predicted) | [] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297). | [] |

| Optical Rotation | Specific value not found in available literature. As a chiral molecule with the "(+)" designation, it is dextrorotatory. | |

| Storage | Store at -20°C | [] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would be used to determine the proton environment, including aromatic and aliphatic protons, and their coupling. ¹³C-NMR would identify the number and type of carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) would be employed to establish the complete connectivity and confirm the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-Q-TOF/MS), would be used to confirm the elemental composition (C₂₁H₂₆O₇) by providing a highly accurate mass measurement of the molecular ion.[4] Tandem MS (MS/MS) would be used to study its fragmentation pattern, further aiding in structural confirmation.

Experimental Protocols

The following sections describe generalized, representative protocols for the isolation and characterization of lignans like this compound from a plant matrix.

General Protocol for Isolation and Purification

This protocol is a composite of standard methods used for extracting lignans from plant material.

-

Extraction: The dried and powdered plant material is subjected to extraction, often using a solvent like ethanol (B145695) or methanol, sometimes in an aqueous mixture. Techniques such as maceration, soxhlet extraction, or ultrasonication-assisted extraction may be employed to maximize yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography for further purification.

-

Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane/ethyl acetate or dichloromethane/methanol.

-

Resin Chromatography: Macroporous resins can also be used for enrichment and purification.[5]

-

-

Final Purification: Fractions containing the target compound are pooled and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the pure compound.

Protocol for UPLC-MS Characterization

This protocol outlines a typical method for the analytical characterization of the purified compound.

-

Sample Preparation: A stock solution of the purified this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

System: An Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase column (e.g., C18, 1.7 µm, 2.1 × 50 mm).[6]

-

Mobile Phase: A binary gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[6]

-

Gradient Elution: A typical gradient might start at 10% B, increase to 100% B over several minutes, hold, and then return to initial conditions for equilibration.[6]

-

Flow Rate: ~0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

System: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[6]

-

Ionization Mode: Electrospray ionization (ESI), run in both positive and negative modes to capture different adducts.

-

Data Acquisition: A data-dependent acquisition (DDA) method is often used, where the instrument performs a full scan to detect parent ions and then selects the most intense ions for fragmentation (MS/MS).[6]

-

References

- 1. This compound | 136082-41-2 | LFA08241 [biosynth.com]

- 3. 5-Methoxy-isolarisiresinol, (+)- | C21H26O7 | CID 21574504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CN103102252A - Method for separating and purifying (+)-isolariciresinol and (-)-lariciresinol from folium isatidis - Google Patents [patents.google.com]

- 6. Simplify: A Mass Spectrometry Metabolomics Approach to Identify Additives and Synergists from Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of (+)-8-Methoxyisolariciresinol as a Lignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in various plant sources, including flaxseeds and sesame seeds.[1] Lignans (B1203133) are recognized for their diverse biological activities and potential health benefits. As a subject of phytochemical exploration, this compound is of interest for its potential applications in functional foods and nutraceuticals aimed at disease prevention.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and related lignans, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities

This compound exhibits a range of biological activities primarily attributed to its antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant Activity

The primary mode of action of this compound involves its capacity to act as a radical scavenger, which contributes to reducing oxidative stress.[1] The antioxidant properties of lignans are a foundational basis for research into their potential cardioprotective and other health benefits.[1] While specific quantitative data for this compound is limited in the available literature, comparative studies of related lignans provide insight into its potential antioxidant efficacy. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with lower IC50 values indicating higher antioxidant activity.[2]

Table 1: Comparative Antioxidant Activity of Various Lignans (DPPH Radical Scavenging Assay)

| Lignan | DPPH Radical Scavenging Activity (IC50) | Reference |

| Pinoresinol | 69 µM | [2] |

| Secoisolariciresinol (B192356) | IC50 of 30 µM | [3] |

| Secoisolariciresinol diglycoside | IC50 of 45 µM | [3] |

| Matairesinol (B191791) | Data not consistently reported | |

| Enterodiol | Inactive | |

| Enterolactone | Inactive | |

| This compound | Data not available in cited literature |

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

Lignans have demonstrated anti-inflammatory properties, often through the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[4][5] Inhibition of the NF-κB pathway can lead to a decrease in the production of pro-inflammatory cytokines.[4] The anti-inflammatory potential of lignans is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Table 2: Comparative Anti-inflammatory Activity of Lignans (Inhibition of NO Production in Macrophages)

| Lignan | NO Production Inhibition IC50 | Reference |

| A new lignan from Notopterygium incisum | 3.57 µM | [7] |

| Lignans from Syringa pinnatifolia | 32.39 ± 9.1 µM and 47.83 ± 10.44 µM | [8] |

| Isolariciresinol and Seco-Isolariciresinol type lignans | 3.7 µM and 7.4 µM | [9] |

| This compound | Data not available in cited literature |

Anticancer Activity

The potential anticancer activity of lignans is a significant area of research.[10][11] Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[12][13] The cytotoxic effects of lignans against various human cancer cell lines are typically evaluated using assays like the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth.[6]

Table 3: Comparative Anticancer Activity of Various Lignans

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Nitidine chloride | Breast, Oral, Lung | Potent cytotoxic effects | [11] |

| Arctigenin | Various | Varies by cell line | [11] |

| Podophyllotoxin | MCF-7 (Breast) | 0.04 | [6] |

| MDA-MB-231 (Breast) | 0.145 | [6] | |

| BT-549 (Breast) | 1.26 | [6] | |

| A549 (Lung) | 1.9 | [6] | |

| Magnolol | MCF-7 (Breast) | 36.46 | [6] |

| MDA-MB-231 (Breast) | 25.32 | [6] | |

| This compound | Various | Data not available in cited literature |

Estrogen Receptor Modulation

Metabolites of this compound have the potential to modulate hormone-related pathways by interacting with estrogen receptors to varying degrees, which can result in both estrogenic and anti-estrogenic activities.[1] This interaction suggests possible implications in hormone-dependent cancers.[1] The binding affinity of compounds to estrogen receptors is a key parameter in assessing their potential for endocrine modulation.

Table 4: Comparative Estrogen Receptor α (ERα) Binding Affinity

| Compound | Relative Binding Affinity (RBA)a | IC50 | Reference |

| 17β-estradiol | 100 | - | [14] |

| Genistein | - | 29.38 ± 6.13 nM | [15] |

| Daidzein | - | 107.62 ± 9.38 nM | [15] |

| This compound | Data not available in cited literature | Data not available in cited literature |

aRBA is calculated relative to 17β-estradiol, which is set at 100.

Key Signaling Pathways

Lignans, as a class of compounds, are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. Lignans can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[4][16]

References

- 1. This compound | 136082-41-2 | LFA08241 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A New Lignan with Potential Anti-inflammatory Activity from Notopterygium incisum - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of (+)-8-Methoxyisolariciresinol: A Technical Guide

Abstract

(+)-8-Methoxyisolariciresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered interest for its potential therapeutic applications. In vitro studies, primarily on structurally related lignans (B1203133) and phenolic compounds, suggest a multifaceted mechanism of action encompassing anticancer, anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties. This technical guide synthesizes the available preclinical data to delineate the core molecular mechanisms observed in vitro. Key activities include the induction of apoptosis and cell cycle arrest in cancer cell lines, modulation of critical inflammatory signaling pathways such as NF-κB, potent radical scavenging activity, and the inhibition of metabolic enzymes like Cytochrome P450 and Glutathione (B108866) S-Transferase. This document provides a detailed overview of these mechanisms, presents quantitative data in a structured format, outlines common experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, with notable presence in sources like flaxseed and sesame seeds[1]. This compound belongs to this family and is recognized for its potential health benefits, which are largely attributed to its antioxidant and modulatory effects on cellular signaling pathways[1]. Its chemical structure, characterized by a dibenzylbutane skeleton with methoxy (B1213986) and hydroxyl substitutions, underpins its biological activity. Research into related lignans has revealed significant potential in oncology, cardiovascular disease, and neurodegenerative disorders[1][2]. This guide focuses on elucidating the specific molecular and cellular mechanisms of this compound and its analogs as demonstrated in in vitro experimental models.

Anticancer and Cytomodulatory Effects

The anticancer properties of lignans and related methoxylated compounds are a primary area of investigation. The in vitro evidence points towards a combination of cytotoxicity, induction of programmed cell death (apoptosis), and interruption of the cell division cycle.

Induction of Apoptosis

Several studies on compounds structurally similar to this compound demonstrate a potent ability to induce apoptosis in various cancer cell lines. For instance, the lignan Lariciresinol has been shown to trigger the mitochondrial-mediated apoptosis pathway in HepG2 liver cancer cells[3]. This intrinsic pathway is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, leading to programmed cell death[3]. Similarly, other natural phenolic compounds have been observed to induce characteristic apoptotic features, such as chromatin condensation and DNA fragmentation, in leukemia and adenocarcinoma cell lines[4]. The activation of the MAPK signaling pathway has also been implicated in the apoptotic effects of related methoxy-compounds in colorectal cancer cells[5].

Cell Cycle Arrest

In addition to inducing apoptosis, related compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. This mechanism prevents cancer cells from proceeding through the phases of division (G1, S, G2, M). For example, 8-methoxyflindersine (B12443238), a quinoline (B57606) alkaloid, was found to cause S and G2/M phase arrest in colorectal cancer cells, an effect verified by the dysregulation of cyclin proteins that govern cell cycle progression[6]. The ability to arrest the cell cycle is a crucial chemopreventive property, and studies on pinoresinol-rich extracts have shown an induction of G2/M arrest in colon cancer cell lines, an effect linked to the p53 tumor suppressor pathway[7]. This suggests that cell cycle arrest is a key component of the anticancer activity of these compounds[8][9][10].

Effects on Cancer Cell Viability

The combined effects of apoptosis induction and cell cycle arrest lead to a significant reduction in the viability of cancer cells. The cytotoxic activity of various methoxylated flavonoids and chalcones has been demonstrated against a range of cancer cell lines, including breast, prostate, colon, and cervical cancers[11][12]. For example, 8-methoxyflindersine significantly inhibited the viability of LoVo and RKO colorectal cancer cells, with IC50 values of 176.8 µM and 181.6 µM, respectively[6].

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases. Lignans and related compounds exhibit significant anti-inflammatory properties in vitro by modulating the production of inflammatory mediators and inhibiting key signaling pathways.

Modulation of Inflammatory Mediators

In vitro models of inflammation, typically using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have been instrumental in demonstrating the anti-inflammatory effects of these compounds. 8-Methoxypsoralen (8-MOP) has been shown to mitigate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-18[13]. This is often accompanied by a reduction in the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[14][15].

Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[14]. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, it translocates to the nucleus to promote the transcription of pro-inflammatory genes[14]. Compounds like 8-MOP have been shown to inhibit this pathway, sometimes via the activation of SIRT1, a histone deacetylase that can suppress NF-κB activation[13]. This blockade of NF-κB signaling is a central mechanism for their anti-inflammatory action[16][17].

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are fundamental to many of their biological activities. They can neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative stress[1].

Radical Scavenging Activity

Lignans are known to act as potent radical scavengers[1]. The antioxidant activity of secoisolariciresinol (B192356) diglucoside (SDG), a related lignan, has been demonstrated through its ability to scavenge DPPH radicals, with a reported IC50 value of 78.9 µg/ml[18]. This direct antioxidant capacity helps protect cells from oxidative damage[19][20][21].

Effects on Cellular Antioxidant Enzymes

Beyond direct scavenging, these compounds can also bolster the cell's own antioxidant defenses. In IL-1β-stimulated rat chondrocytes, 8-MOP treatment was found to increase the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-PX) while reducing levels of the lipid peroxidation marker malondialdehyde (MDA)[13].

Neuroprotective Effects

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of lignans suggest they may have a neuroprotective role.

Protection against Oxidative Stress-induced Neuronal Cell Death

Derivatives of secoisolariciresinol have been shown to protect HT22 hippocampal cells from glutamate-induced oxidative toxicity[2]. This protection is critical as excessive glutamate (B1630785) can lead to a cascade of events resulting in neuronal cell death. Similarly, other natural antioxidants are being investigated for their ability to prevent neuronal death induced by ROS, highlighting a promising therapeutic avenue for neurodegenerative conditions[22][23][24]. Matairesinol, another lignan, has demonstrated neuroprotective properties in in vitro models of oxygen-glucose deprivation/reoxygenation, further supporting the potential of this class of compounds in protecting neuronal cells[25].

Enzyme Inhibition

This compound and its analogs can interact with and inhibit the activity of various enzymes, which contributes to their overall pharmacological profile.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are essential for the metabolism of a wide range of substances, including drugs and toxins[26]. The compound 8-methoxypsoralen (8-MOP) is known to inhibit several CYP2A enzymes. It inhibits mouse Cyp2a5 through competitive, non-competitive (Kiu = 1.7 µM), and mechanism-based (Kinactivation = 0.17 min⁻¹) mechanisms[26]. It also acts as a non-competitive inhibitor of rat CYP2A3 (Kiu = 0.22 µM)[26]. This inhibition can have significant implications for drug interactions and the activation of pro-carcinogens[27].

Inhibition of Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are detoxification enzymes that can contribute to cancer drug resistance. 8-MOP has been identified as a competitive inhibitor of human GST P1-1 with respect to the substrate CDNB, suggesting it could be a valuable tool in overcoming chemotherapy resistance[28][29].

Summary of In Vitro Data

Note: The following tables summarize quantitative data from studies on this compound and structurally related compounds (e.g., 8-Methoxypsoralen, Methoxy-stilbenes, Lariciresinol) to provide a comparative overview. The specific compound is noted where data is available.

Table 1: Cytotoxicity and Anti-proliferative Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 8-Methoxyflindersine | LoVo (Colorectal) | CCK-8 | IC₅₀ | 176.8 µM | [6] |

| 8-Methoxyflindersine | RKO (Colorectal) | CCK-8 | IC₅₀ | 181.6 µM | [6] |

| 3,5,7-trihydroxy-6-methoxyflavone | HT29 (Colon) | MTT | IC₅₀ | >400 µM | [11] |

| 3,5,7-trihydroxy-6-methoxyflavone | A549 (Lung) | MTT | IC₅₀ | >98 µM | [11] |

Table 2: Enzyme Inhibition

| Compound | Enzyme | Inhibition Type | Parameter | Value | Reference |

| 8-Methoxypsoralen | Mouse Cyp2a5 | Non-competitive | K(iu) | 1.7 µM | [26] |

| 8-Methoxypsoralen | Mouse Cyp2a5 | Mechanism-based | K(inactivation) | 0.17 min⁻¹ | [26] |

| 8-Methoxypsoralen | Rat CYP2A3 | Non-competitive | K(iu) | 0.22 µM | [26] |

| 8-Methoxypsoralen | Human GST P1-1 | Competitive | - | - | [28][29] |

Table 3: Antioxidant Activity

| Compound | Assay | Endpoint | Result | Reference |

| Secoisolariciresinol diglucoside (SDG) | DPPH Scavenging | IC₅₀ | 78.9 µg/ml | [18] |

Table 4: Anti-inflammatory Activity

| Compound/Extract | Cell Line | Stimulant | Measured Mediator | Result | Reference |

| 8-Methoxypsoralen | Rat Chondrocytes | IL-1β | IL-6, TNF-α, IL-18 | Dose-dependent reduction | [13] |

| LAMP Remedy Extract | RAW 264.7 | LPS | Nitric Oxide (NO) | IC₅₀ = 24.90 µg/mL | [15] |

| LAMP Remedy Extract | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | IC₅₀ = 4.77 µg/mL | [15] |

| LAMP Remedy Extract | RAW 264.7 | LPS | TNF-α | IC₅₀ = 35.01 µg/mL | [15] |

Detailed Experimental Protocols

Cell Viability (MTT Assay)

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment[6].

-

Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial reductases will convert MTT into purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Detection (Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as required, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight to permeabilize the membranes.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: Analyze the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Nitric Oxide (NO) Determination (Griess Assay)

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) and pre-treat with the test compound for 1 hour before stimulating with LPS (e.g., 1 µg/ml) for 24 hours[17].

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

Signaling Pathways and Workflows

Visualizations

References

- 1. This compound | 136082-41-2 | LFA08241 [biosynth.com]

- 2. New secoisolariciresinol derivatives from Lindera obtusiloba stems and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Methoxyflindersine-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells [mdpi.com]

- 6. 8-Methoxyflindersine-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemopreventive properties of pinoresinol-rich olive oil involve a selective activation of the ATM-p53 cascade in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association of cell cycle arrest with anticancer drug-induced epithelial-mesenchymal transition in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of methoxy stilbenes-analogs of resveratrol-on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]

- 13. 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]

- 21. In vitro antioxidant activity of Holarrhena antidysenterica Wall. methanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Neuroprotective effect of solanesol against 3-nitropropionic acid-induced Huntington's disease-like behavioral, biochemical, and cellular alterations: Restoration of coenzyme-Q10-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Different modes of inhibition of mouse Cyp2a5 and rat CYP2A3 by the food-derived 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Activation of 8-methoxypsoralen by cytochrome P-450. Enzyme kinetics of covalent binding and influence of inhibitors and inducers of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 8-Methoxypsoralen is a competitive inhibitor of glutathione S-transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of (+)-8-Methoxyisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in a variety of plant sources, including flaxseeds and sesame seeds.[1] Lignans (B1203133) are recognized for their diverse biological activities, with their antioxidant properties being of significant interest to the scientific community. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, drawing upon available data for structurally related lignans to infer its potential mechanisms and efficacy. The primary mode of action for the antioxidant activity of lignans like this compound involves their ability to act as radical scavengers, thereby mitigating oxidative stress.[1]

In Vitro Antioxidant Activity: Quantitative Data

While specific quantitative antioxidant data for this compound is limited in publicly available literature, the antioxidant capacity of structurally similar lignans provides valuable insight into its expected potency. The following tables summarize the 50% inhibitory concentration (IC50) values from common antioxidant assays for related lignan compounds.

Table 1: DPPH Radical Scavenging Activity of Related Lignans

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| (±)-Isolariciresinol | 53.0 | - | - | [2] |

| Secoisolariciresinol Diglucoside (SDG) | 78.9 µg/mL* | - | - | [3] |

*Note: Concentration in µg/mL can be converted to µM by dividing by the molecular weight (SDG: 686.6 g/mol ).

Table 2: ABTS Radical Scavenging Activity of Related Lignans

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Data for this compound and closely related lignans in this specific assay is not readily available in the reviewed literature. |

Table 3: Other In Vitro Antioxidant Assays for Related Lignans

| Assay | Compound | Result | Source |

| Ferric Reducing Antioxidant Power (FRAP) | Secoisolariciresinol | Higher antioxidant activity than ascorbic acid | [4] |

| Oxygen Radical Absorbance Capacity (ORAC) | Data for this compound and closely related lignans is not readily available in the reviewed literature. |

Core Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of many phytochemicals, including lignans, is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. While direct evidence for this compound is pending, the established role of other lignans as Nrf2 activators suggests a similar mechanism of action.[4]

Figure 1. Proposed Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound and related lignans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

(+)-8-Methoxyisolariciresinol: A Technical Whitepaper on its Potential Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds recognized for their diverse biological activities, including antioxidant and potential anti-inflammatory properties[1]. Inflammation is a critical physiological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in natural products. This technical guide synthesizes the available scientific data on the anti-inflammatory potential of this compound and structurally related lignans (B1203133). It details the likely mechanisms of action, presents quantitative data from related compounds, provides comprehensive experimental protocols for in vitro evaluation, and visualizes key signaling pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic utility of this compound.

Potential Anti-inflammatory Activity: In Vitro Data

Direct experimental data on the anti-inflammatory activity of this compound is limited in publicly available literature. However, studies on the parent compound, isolariciresinol (B191591), and its other derivatives provide strong evidence for the anti-inflammatory potential of this structural class. The primary in vitro model for initial screening involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response by producing key mediators like nitric oxide (NO).

A study on lignan derivatives isolated from Alnus japonica demonstrated significant inhibitory activity on LPS-induced NO production. While this compound was not specifically tested, the data for its close analogues are presented below.

Table 1: Inhibitory Effects of Isolariciresinol and Related Lignans on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

| Compound/Extract | IC₅₀ (μM) | IC₅₀ (µg/mL) | Source |

| Unspecified Isolariciresinol Derivatives | 3.7 and 7.4 | - | [2][3] |

| Alnus japonica Cortex Extract | - | 20.2 | [2][3] |

| Alnus japonica Branch Extract | - | 21.4 | [2][3] |

Note: IC₅₀ represents the half-maximal inhibitory concentration. The data for specific derivatives highlight the potential of the isolariciresinol scaffold.

Hypothesized Mechanisms of Action

The anti-inflammatory effects of lignans and other methoxyphenolic compounds are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[4][5]

Inhibition of Pro-inflammatory Mediators

The inflammatory response is characterized by the release of mediators such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6, IL-1β).[5][6] this compound likely exerts its effects by downregulating the production of these molecules. This is achieved by inhibiting the expression and activity of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9][10]

Modulation of Key Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by upstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][11]

2.2.1 NF-κB Signaling Pathway The NF-κB pathway is a central regulator of inflammation.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes for pro-inflammatory proteins.[11][12][13] It is hypothesized that this compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[5][14]

2.2.2 MAPK Signaling Pathway The MAPK family, including ERK, JNK, and p38, is another critical regulator of the inflammatory response.[9] LPS stimulation activates these kinases through a series of phosphorylation events. Once activated, MAPKs can phosphorylate and activate transcription factors, such as AP-1, which work in concert with NF-κB to promote the expression of inflammatory genes. Evidence from related lignans suggests that their anti-inflammatory effect may also stem from the suppression of MAPK phosphorylation.[5][14]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

General Experimental Workflow

The standard workflow for screening natural products for anti-inflammatory activity involves cell culture, stimulation with an inflammatory agent, treatment with the test compound, and subsequent measurement of inflammatory markers.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[9][15]

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.

-

-

Treatment:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Ensure the final DMSO concentration in the media is non-toxic (e.g., <0.1%).

-

Following pre-treatment, add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for an additional 24 hours.

-

-

Quantification (Griess Assay):

-

After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[9]

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. The percentage inhibition is calculated relative to the LPS-only treated cells.

-

-

Cell Viability (MTT Assay):

-

Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[15]

-

Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production

This protocol uses the same cell culture and treatment steps as the NO assay, but the analysis is performed using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][15]

-

Cell Culture and Treatment:

-

Follow steps 1-4 as described in Section 3.2.

-

-

Quantification (ELISA):

-

After the 24-hour incubation with LPS, collect the cell culture supernatants and store them at -80°C until analysis.

-

Quantify the levels of PGE₂, TNF-α, IL-6, or IL-1β in the supernatants using commercially available ELISA kits.

-

Follow the manufacturer's instructions precisely for each specific kit. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

-

Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.

-

Calculate the cytokine/PGE₂ concentrations based on a standard curve generated with recombinant standards provided in the kit.

-

Conclusion and Future Directions

The available evidence from structurally related lignans strongly suggests that this compound possesses potential anti-inflammatory properties. The hypothesized mechanisms of action, centered on the inhibition of pro-inflammatory mediators via modulation of the NF-κB and MAPK signaling pathways, are consistent with the activities of other well-characterized polyphenolic compounds.

However, a comprehensive evaluation of this compound is required. Future research should focus on:

-

Direct In Vitro Validation: Performing the detailed assays described in this guide to obtain specific IC₅₀ values for the inhibition of NO, PGE₂, and key cytokines.

-

Mechanism Elucidation: Using techniques like Western blotting to confirm the inhibition of IκBα and MAPK phosphorylation, and reporter gene assays to confirm the suppression of NF-κB transcriptional activity.

-

In Vivo Studies: Progressing to animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to validate the in vitro findings and assess the compound's bioavailability and efficacy in a complex biological system.[16][17]

This technical guide provides the foundational data, mechanistic hypotheses, and experimental framework necessary to advance the scientific investigation of this compound as a promising natural anti-inflammatory agent.

References

- 1. This compound | 136082-41-2 | LFA08241 [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]